5-(3-Thienyl)pyrimidine
Overview
Description
5-(3-Thienyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group at the 5-position
Mechanism of Action
Target of Action
5-(3-Thienyl)pyrimidine is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological effects Pyrimidines are known to interact with various vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . Therefore, it can be inferred that this compound might interact with its targets in a similar manner.
Biochemical Pathways
This compound, as a pyrimidine derivative, is likely to be involved in the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate . The affected pathways and their downstream effects would depend on the specific targets of this compound.
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is used in the synthesis of compounds like this compound, is known for its mild and functional group tolerant reaction conditions, suggesting a potential for good bioavailability .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects . Therefore, it can be inferred that this compound might have similar effects.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction used in its synthesis is known for its environmentally benign nature . .
Biochemical Analysis
Biochemical Properties
5-(3-Thienyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prion proteins, specifically promoting the formation of SDS-resistant dimers and trimers of PrP (27–30), which are associated with prion infectivity
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can trap prion infectivity in murine cells, leading to a reduction in prion infectivity in vivo . This indicates that the compound can modulate cellular processes related to prion diseases, potentially offering therapeutic benefits.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed to induce the formation of stable prion protein oligomers, which are resistant to protease digestion . This suggests that the compound may inhibit the conversion of normal prion proteins to their pathogenic forms, thereby reducing prion infectivity. Additionally, the compound’s interactions with other proteins and enzymes may involve enzyme inhibition or activation, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its activity over extended periods, leading to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing prion infectivity without causing significant toxicity At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized through pathways involving pyrimidine metabolism, which includes enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can provide insights into the compound’s localization and accumulation within different cellular compartments, which is essential for its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction leads to the formation of the desired pyrimidine ring with the thienyl group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Thienyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thienylpyrimidines.
Scientific Research Applications
5-(3-Thienyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a fused thiophene and pyrimidine ring.
Thieno[3,4-b]pyridine: Features a fused thiophene and pyridine ring.
Uniqueness: 5-(3-Thienyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
5-thiophen-3-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUZGJKUUBLEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313744 | |
Record name | 5-(3-Thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58759-02-7 | |
Record name | 5-(3-Thienyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58759-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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